An In-depth Technical Guide to 3-Amino-4-chlorobenzotrifluoride (CAS 121-50-6)
An In-depth Technical Guide to 3-Amino-4-chlorobenzotrifluoride (CAS 121-50-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-chlorobenzotrifluoride, with the CAS registry number 121-50-6, is a key fluorinated aromatic amine that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique trifluoromethyl and chloro substitutions on the aniline (B41778) ring impart distinct electronic and lipophilic properties, making it a valuable intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, applications, and safety considerations of 3-Amino-4-chlorobenzotrifluoride, tailored for professionals in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of 3-Amino-4-chlorobenzotrifluoride is fundamental for its effective use in synthesis and analysis.
Physicochemical Data
The key physicochemical properties of 3-Amino-4-chlorobenzotrifluoride are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClF₃N | [3][4] |
| Molecular Weight | 195.57 g/mol | [3][4] |
| Appearance | Clear, colorless to light yellow liquid | [3][5] |
| Odor | Penetrating | [5] |
| Melting Point | 10 °C | [3][4] |
| Boiling Point | 82-83 °C at 9-10 mmHg (Torr) | [3][6] |
| Density | 1.428 g/cm³ at 20-25 °C | [4][6] |
| Solubility | Soluble in most organic solvents. Water solubility is 11 g/L at 60 °C. | [7] |
| Vapor Pressure | 0.15 mbar (hPa) | [4][5] |
| Refractive Index (n20/D) | 1.499 | [6][8] |
| Flash Point | 75 °C (closed cup) | [4][5] |
| Autoignition Temperature | ≥560 °C | [4] |
| Log P (octanol/water) | 3.19 | [7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Amino-4-chlorobenzotrifluoride.
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H NMR | Spectra available, with expected signals for aromatic protons and the amine group. | [9][10] |
| ¹³C NMR | Spectra available, showing distinct signals for the aromatic carbons, including the trifluoromethyl-substituted carbon. | [9][10] |
| ¹⁹F NMR | Spectra available, with a characteristic signal for the trifluoromethyl group. | [9] |
| Infrared (IR) Spectroscopy | Spectra available, with characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Cl stretching. | [9][10] |
| Mass Spectrometry (MS) | Spectra available, with the molecular ion peak and characteristic fragmentation patterns. | [9][10] |
Synthesis and Reactivity
Synthesis
The primary industrial synthesis of 3-Amino-4-chlorobenzotrifluoride involves the amination of 3,4-Dichlorobenzotrifluoride.[11]
Caption: Synthesis of 3-Amino-4-chlorobenzotrifluoride.
Experimental Protocol: Synthesis from 3,4-Dichlorobenzotrifluoride
Objective: To synthesize 3-Amino-4-chlorobenzotrifluoride via nucleophilic aromatic substitution of 3,4-Dichlorobenzotrifluoride with ammonia.
Materials:
-
3,4-Dichlorobenzotrifluoride
-
Anhydrous ammonia
-
Solvent (e.g., a suitable alcohol or the reactant itself in excess)
-
High-pressure autoclave reactor
Procedure:
-
Charge the high-pressure autoclave reactor with 3,4-Dichlorobenzotrifluoride and the chosen solvent.
-
Seal the reactor and purge with an inert gas, such as nitrogen.
-
Introduce a molar excess of anhydrous ammonia into the reactor.
-
Heat the reactor to a temperature typically in the range of 150-200°C. The internal pressure will rise significantly.
-
Maintain the reaction at this temperature with constant stirring for a specified period, monitoring the reaction progress by sampling and analysis (e.g., GC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Transfer the reaction mixture from the reactor.
-
Isolate the product by fractional distillation under reduced pressure.
-
Characterize the purified product using spectroscopic methods (NMR, IR, MS) and assess its purity by chromatography (GC or HPLC).
Reactivity
The reactivity of 3-Amino-4-chlorobenzotrifluoride is primarily dictated by the amino group and the aromatic ring substituted with electron-withdrawing groups.[1]
-
Amino Group Reactions: The amino group can undergo diazotization, acylation, alkylation, and other standard reactions of aromatic amines.
-
Aromatic Ring Reactions: The electron-withdrawing nature of the trifluoromethyl and chloro groups deactivates the ring towards electrophilic substitution. However, the amino group is an activating, ortho-, para-director, influencing the position of any further substitution.
Applications in Research and Drug Development
3-Amino-4-chlorobenzotrifluoride is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2][12]
-
Pharmaceuticals: It is a building block for the synthesis of a range of therapeutic agents. The trifluoromethyl group can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates.
-
Agrochemicals: This compound is used in the production of herbicides, insecticides, and fungicides.[12]
-
Dyes and Pigments: It also finds application as an intermediate in the synthesis of certain dyes.[13]
Caption: Applications of 3-Amino-4-chlorobenzotrifluoride.
Analytical Methodologies
Accurate and reliable analytical methods are essential for quality control and reaction monitoring.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of 3-Amino-4-chlorobenzotrifluoride using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional acid modifier like 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a standard solution of 3-Amino-4-chlorobenzotrifluoride of known concentration in the mobile phase. Prepare the sample to be analyzed by dissolving a known amount in the mobile phase to a similar concentration.
-
Analysis: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions.
-
Data Analysis: Identify the peak corresponding to 3-Amino-4-chlorobenzotrifluoride by comparing the retention time with the standard. Calculate the purity of the sample based on the peak area percentage.
Safety and Toxicity
3-Amino-4-chlorobenzotrifluoride is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Classification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][15]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[14][15]
Toxicological Data
| Endpoint | Value | Species | Route | Reference(s) |
| LD₅₀ (Lethal Dose, 50%) | ~100 mg/kg | Mouse | Intraperitoneal | [7] |
| LC₅₀ (Lethal Concentration, 50%) | 7 mg/L (96 h) | Zebra fish (Danio rerio) | - | [7] |
| EC₅₀ (Half maximal effective concentration) | 62 mg/L (3 h) | Bacteria | - | [7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[5]
-
Respiratory Protection: If working outside a fume hood or with the potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.[5]
-
Conclusion
3-Amino-4-chlorobenzotrifluoride is a chemical intermediate of significant industrial importance, particularly in the fields of pharmaceuticals and agrochemicals. Its synthesis and reactivity are well-understood, and its physicochemical properties are well-documented. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This guide provides a foundational understanding for researchers and developers working with this versatile molecule.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. 3-Amino-4-Chlorobenzotrifluoride [hqpharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-4-chlorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. 3-Amino-4-chlorobenzotrifluoride | SIELC Technologies [sielc.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 3-Amino-4-chlorobenzotrifluoride for synthesis 121-50-6 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Amino-4-chlorobenzotrifluoride – CRM LABSTANDARD [crmlabstandard.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. benchchem.com [benchchem.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]




